4,6-dichloro-1H-indole-2-carboxylic acid
Overview
Description
4,6-dichloro-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Intermediates : It serves as a valuable synthetic intermediate for various applications, including pharmaceuticals and cosmetics. This synthesis of chloromethyl-1H-indole-2-carboxylates is crucial for further chemical modifications in drug development (Pete & Parlagh, 2003).
Neurodegenerative Disease Therapy : A derivative, 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent selective glycine-site NMDA receptor antagonist, suggesting its potential therapeutic applications in neurodegenerative diseases (Baron et al., 2005).
Metabolic Studies : Its synthesis is important for studying the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).
Anti-Oxidant and Anti-Cancer Properties : It shows promise as an anti-oxidant, anti-HIV, and anti-cancer agent due to its unique molecular structure and properties (Al-Ostoot et al., 2019).
Antibacterial and Antifungal Activities : Derivatives of indole-2-carboxylic acid exhibit significant antibacterial and moderate antifungal activities, making them potential lead compounds for therapeutic applications (Raju et al., 2015).
Electrochemical Applications : Polyindole nanowires with carboxylic group substitution show high specific capacitance and excellent stability, indicating potential as electrode materials for supercapacitors (Ma et al., 2015).
Chemical Synthesis : Various studies have developed new methods for the synthesis of this compound and its derivatives, contributing to the advancement of organic chemistry and potential drug development (Jiang et al., 2017).
Mechanism of Action
Future Directions
The compound has shown promising results in the treatment of tuberculosis and pediatric brain tumor cells . Further optimization and development, including the pharmacokinetic profile of the most potent antagonists and their pharmacological effects evaluated in relevant animal models, are in progress .
Properties
IUPAC Name |
4,6-dichloro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXISZKSSIWRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144299 | |
Record name | 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101861-63-6 | |
Record name | 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101861636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4,6-Dichloro-2-carboxyindol-3-yl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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